7-Chlorotetrazolo[1,5-b]pyridazin-8-amine
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Overview
Description
7-Chlorotetrazolo[1,5-b]pyridazin-8-amine is a heterocyclic compound that belongs to the class of tetrazolopyridazines This compound is characterized by the presence of a tetrazole ring fused to a pyridazine ring, with a chlorine atom at the 7th position and an amine group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorotetrazolo[1,5-b]pyridazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloropyridazine-3-carboxylic acid with sodium azide, followed by cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
7-Chlorotetrazolo[1,5-b]pyridazin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Cyclization Reactions: Further cyclization can occur under specific conditions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Cyclization Reactions: Catalysts and solvents like DMF or acetonitrile are used to facilitate cyclization.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
7-Chlorotetrazolo[1,5-b]pyridazin-8-amine has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Chlorotetrazolo[1,5-b]pyridazin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-[1,2,3,4]tetrazolo[1,5-c]pyrimidin-8-amine: This compound has a similar structure but with a pyrimidine ring instead of a pyridazine ring.
8-Chloro-tetrazolo[1,5-b]pyridazin-7-ylamine: Another closely related compound with the chlorine and amine groups at different positions.
Uniqueness
7-Chlorotetrazolo[1,5-b]pyridazin-8-amine is unique due to its specific arrangement of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
CAS No. |
90586-18-8 |
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Molecular Formula |
C4H3ClN6 |
Molecular Weight |
170.56 g/mol |
IUPAC Name |
7-chlorotetrazolo[1,5-b]pyridazin-8-amine |
InChI |
InChI=1S/C4H3ClN6/c5-2-1-7-11-4(3(2)6)8-9-10-11/h1H,6H2 |
InChI Key |
ZDYNEHAIEDOLLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN2C(=NN=N2)C(=C1Cl)N |
Origin of Product |
United States |
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